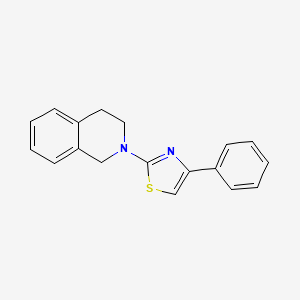

![molecular formula C13H20N2O4S2 B5552201 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine and related compounds involves several steps, including nucleophilic substitution reactions and optimizations of reaction conditions to achieve high yields. For example, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, highlighting the general approach for synthesizing sulfonyl-substituted piperazines (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds, including 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine, is characterized using various analytical techniques such as X-ray crystallography, NMR, and DFT studies. These analyses reveal the conformational aspects and electronic properties of the molecule. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows the piperazine ring adopting a chair conformation, indicative of the structural preferences in these types of compounds (Naveen et al., 2007).

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a wide range of therapeutic agents, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. Piperazine-based molecules are highly versatile, initially recognized for CNS activity, but recent research has expanded their potential across various therapeutic areas. This flexibility makes piperazine derivatives, including 1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine, valuable in drug discovery for diverse diseases (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the importance of piperazine as a core structure in the development of potent anti-TB molecules. The structural flexibility of piperazine allows for the rational design and optimization of new anti-mycobacterial agents, underscoring its potential in addressing drug-resistant TB challenges (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Sulphonamide Inhibitors: Therapeutic and Research Applications

Sulphonamide compounds, including those with piperazine derivatives, have played a significant role as bacteriostatic antibiotics and in various therapeutic applications beyond their antibacterial properties. These compounds are involved in treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer's disease. The review highlights the broad applicability and ongoing research into sulphonamide inhibitors, reflecting the continued importance of these compounds in developing new therapeutic strategies (I. Gulcin & Parham Taslimi, 2018).

properties

IUPAC Name |

1-ethylsulfonyl-4-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-3-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFXGGGUMHGEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)

![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)